2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Overview
Description
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 4-chlorobenzaldehyde with guanidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization Reaction: Another approach involves the cyclization of 4-chlorophenylacetic acid with urea, followed by oxidation to form the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The choice of solvent, catalyst, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Amine derivatives, such as 2-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide.
Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated pyrimidines.
Scientific Research Applications
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is compared with other similar compounds, such as:
2-(4-Methylphenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
2-(4-Nitrophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
These compounds share a similar pyrimidine core but differ in the substituents on the phenyl ring, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGHKABQBNRCMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516545 | |
Record name | 2-(4-Chlorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84660-25-3 | |
Record name | 2-(4-Chlorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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